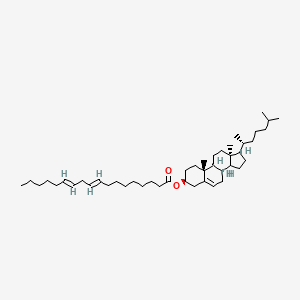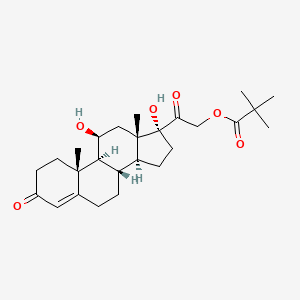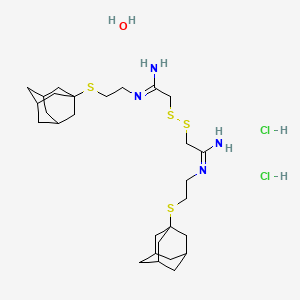![molecular formula C10H9F2N3O2 B13786430 (R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a difluorobenzimidazole moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with a suitable benzimidazole precursor, which undergoes fluorination to introduce the difluoro groups. The amino and propanoic acid functionalities are then introduced through subsequent reactions, such as amination and carboxylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The difluorobenzimidazole moiety can be reduced to form partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrogenated benzimidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its difluorobenzimidazole moiety can interact with various biological targets, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, ®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzimidazole moiety can bind to active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-benzo[d]imidazol-2-yl)propanoic acid: Lacks the difluoro groups, resulting in different chemical and biological properties.
2-Amino-3-(4,5-dichloro-1H-benzo[d]imidazol-2-yl)propanoic acid: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
2-Amino-3-(4,5-dimethyl-1H-benzo[d]imidazol-2-yl)propanoic acid: The presence of methyl groups can influence its steric and electronic properties.
Uniqueness
The presence of difluoro groups in ®-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid imparts unique electronic and steric characteristics, making it distinct from similar compounds. These properties can enhance its binding affinity and specificity for certain molecular targets, potentially leading to improved efficacy in various applications.
Properties
Molecular Formula |
C10H9F2N3O2 |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4,5-difluoro-1H-benzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H9F2N3O2/c11-4-1-2-6-9(8(4)12)15-7(14-6)3-5(13)10(16)17/h1-2,5H,3,13H2,(H,14,15)(H,16,17)/t5-/m1/s1 |
InChI Key |
ZTWAYQFTUDXZTD-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1NC(=N2)C[C@H](C(=O)O)N)F)F |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)CC(C(=O)O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)




![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)







